![molecular formula C15H15F3N2O B1401823 [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-38-2](/img/structure/B1401823.png)
[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The exploration of pyridine derivatives, including compounds structurally related to [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, has yielded significant insights into their synthesis and structural characteristics. For instance, studies have demonstrated the synthesis of complex pyridine and phenyl derivatives, focusing on their crystalline structures and magnetic properties. These compounds are analyzed for their spin crossover behaviors and structural transformations at varying temperatures, providing a foundational understanding of their physical and chemical properties (Boldog et al., 2009).
Photophysical Properties and Sensor Applications
Research into triarylamine derivatives functionalized with groups such as methoxyphenyl and pyridinyl has elucidated their photophysical properties. These studies highlight the solvent-dependent Stokes shifts observed in these compounds and suggest potential applications as pH sensors, leveraging their pH-dependent absorptions and emissions. This area of research underscores the utility of pyridine derivatives in developing novel sensor technologies (Hu et al., 2013).
Antifungal Activity
The antifungal effects of certain pyrimidin-2-amine derivatives, which share a common structural motif with the compound of interest, have been investigated. These studies reveal the compounds' inhibitory effects on various fungi, indicating potential applications in antifungal treatments and the development of new pharmacological agents. The specificity and efficacy of these compounds against different fungal species have been quantified, highlighting their relevance in addressing fungal infections (Jafar et al., 2017).
Electrocatalytic and Photocatalytic Applications
The electrochemical behavior of pyridine derivatives has been a subject of study, focusing on their reduction and oxidation processes in various media. These investigations contribute to understanding the electrocatalytic and photocatalytic applications of such compounds, including their potential in organic synthesis and environmental remediation. The research delves into the mechanisms of these electrochemical reactions and their implications for developing new catalytic processes (David et al., 1995).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMVAHWJLGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)
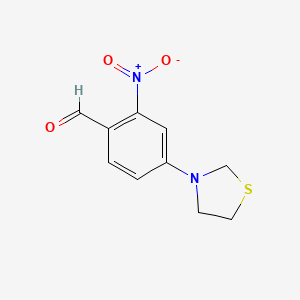
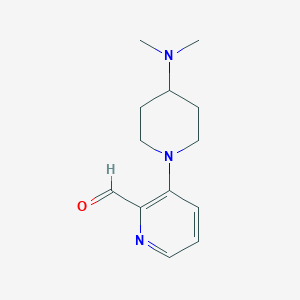
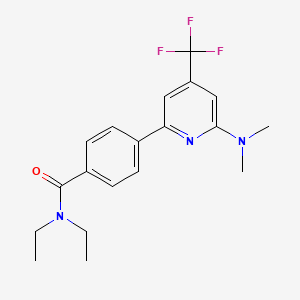
![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)
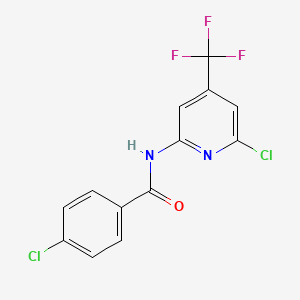
![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)
![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)
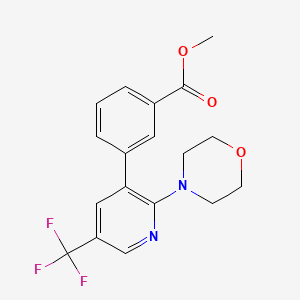
![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)